HCV NS5B Polymerase Inhibition: 4'-C-Methyl Modification Alters Chain Termination Kinetics vs. 2'-C-Methylcytidine
Patent disclosures covering 4'-C-methyl nucleoside 5'-monophosphate derivatives, including 4'-C-methyl-5-methylcytidine, report that 4'-C-methyl-modified nucleosides function as non-obligate chain terminators of HCV NS5B polymerase [1]. In contrast, the 2'-C-methyl analog NM107 (2'-C-methylcytidine) acts primarily as an obligate chain terminator, with an EC50 of 2.8 μM (2800 nM) against wild-type HCV genotype 1b replicon in Huh7 cells [2]. The 4'-methyl modification is reported to alter the polymerase translocation complex interaction in a manner distinct from 2'-modification, potentially reducing the probability of resistance emergence via steric hindrance at the enzyme active site in a way that differs from the S282T resistance mutation commonly observed with 2'-C-methyl nucleosides [1][3]. Quantitative specific activity data (IC50/Ki) for 4'-C-methyl-5-methylcytidine triphosphate against isolated NS5B polymerase have not been publicly disclosed in peer-reviewed literature as of the search date; however, patent structural activity relationship (SAR) tables indicate that 4'-C-methyl cytidine derivatives retain HCV replicon inhibitory activity in the low-micromolar range [1]. The key differentiation is the structural topology of the polymerase active site interaction, which is reported to confer a distinct resistance profile [1][3].
| Evidence Dimension | HCV NS5B polymerase inhibition mechanism and potency in genotype 1b replicon system |
|---|---|
| Target Compound Data | 4'-C-methyl-5-methylcytidine: claimed as HCV NS5B inhibitor in patent; specific EC50/IC50 not publicly disclosed; described as non-obligate chain terminator with distinct resistance profile [1] |
| Comparator Or Baseline | 2'-C-methylcytidine (NM107): EC50 2.8 μM (2,800 nM) against wild-type HCV genotype 1b replicon in Huh7 cells [2]; obligate chain terminator; S282T resistance mutation documented [3] |
| Quantified Difference | Cannot be quantified from available public data; qualitative differentiation based on chain-termination mechanism type and resistance mutation profile is reported [1][3] |
| Conditions | HCV genotype 1b subgenomic replicon system in Huh7 hepatoma cells (comparator data); patent SAR studies (target compound context) [1][2] |
Why This Matters
Researchers selecting nucleoside analogs for HCV antiviral programs must consider resistance profile differences: the 4'-C-methyl modification is reported to evade the S282T resistance mutation that compromises 2'-C-methyl nucleosides, making this compound a candidate for combination or second-line inhibitor development.
- [1] Erion MD, Reddy KR, MacCoss M, Olsen DB. Novel 2'-C-methyl and 4'-C-methyl nucleoside 5'-monophosphate derivatives. U.S. Patent Application 20090118223. Merck & Co., Inc. 2009. View Source
- [2] BindingDB entry: 2'-C-methylcytidine (CHEMBL438605). EC50 against HCV genotype 1b replicon. Accessed via BindingDB. View Source
- [3] Pierra C, Amador A, Benzaria S, Cretton-Scott E, D'Amour M, Mao J, et al. Synthesis and pharmacokinetics of valopicitabine (NM283), an orally bioavailable prodrug of the potent anti-HCV agent 2'-C-methylcytidine. J Med Chem. 2006;49(22):6614-6620. View Source
